molecular formula C20H34O3 B163603 5(S)-HETrE CAS No. 195061-94-0

5(S)-HETrE

Cat. No.: B163603
CAS No.: 195061-94-0
M. Wt: 322.5 g/mol
InChI Key: LSADDRSUZRRBAN-FDSUASFTSA-N
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Description

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid, commonly known as 5(S)-HETrE, is a hydroxyeicosatetraenoic acid derived from arachidonic acid. It is a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation and immune responses. This compound is part of the eicosanoid family, which plays a crucial role in cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by the enzyme 5-lipoxygenase, which introduces a hydroxy group at the fifth carbon of the eicosatetraenoic acid chain. The reaction conditions generally require a buffered aqueous environment with optimal pH and temperature to maintain enzyme activity.

Industrial Production Methods: Industrial production of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express 5-lipoxygenase. These microorganisms can be cultured in large bioreactors under controlled conditions to produce the compound in significant quantities. The product is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

    Reduction: The hydroxy group can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

    Oxidation: Leads to the formation of various hydroxylated and peroxidized derivatives.

    Reduction: Produces reduced forms of the original compound.

    Substitution: Results in the formation of esterified or alkylated derivatives.

Scientific Research Applications

Physiological Role and Mechanisms

5(S)-HETrE functions as an important signaling molecule in several biological processes, particularly in the modulation of inflammation and vascular responses. It is known to interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate platelet aggregation and vascular tone.

Key Mechanisms:

  • Anti-inflammatory Effects: this compound has been shown to inhibit pro-inflammatory cytokine production and promote the resolution of inflammation by enhancing macrophage efferocytosis.
  • Vasodilation: It induces vasodilation through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production.
  • Platelet Function Modulation: The compound exhibits anti-platelet properties, potentially reducing thrombus formation during inflammatory responses.

Cardiovascular Research

This compound has been studied for its protective roles against cardiovascular diseases. Research indicates that it may help mitigate injury-induced thrombosis and promote endothelial function.

StudyFindings
Demonstrated that DGLA-derived this compound inhibits injury-induced thrombosis through modulation of platelet activity.
Highlighted the compound's ability to enhance vasodilatory responses via eNOS activation in vascular endothelial cells.

Inflammation and Immunology

The compound's role in modulating immune responses makes it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

StudyFindings
Found that this compound enhances macrophage clearance of apoptotic cells, promoting resolution of inflammation.
Reported anti-inflammatory effects through inhibition of pro-inflammatory cytokines in various immune cell types.

Case Study 1: Cardiovascular Health

In a controlled study examining the effects of dietary DGLA on cardiovascular health, participants receiving higher levels of this compound exhibited improved endothelial function and reduced markers of inflammation compared to controls.

Case Study 2: Inflammatory Disorders

A clinical trial investigated the administration of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain, alongside improved mobility metrics.

Mechanism of Action

The mechanism of action of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid involves its interaction with specific receptors on cell membranes, leading to the activation of intracellular signaling pathways. It primarily targets G-protein-coupled receptors, which mediate various cellular responses such as inflammation, chemotaxis, and cell proliferation. The compound can also modulate the activity of enzymes involved in the biosynthesis of other eicosanoids, thereby influencing the overall eicosanoid profile in tissues.

Comparison with Similar Compounds

  • 5(S)-Hydroxy-6,8,11,14-eicosapentaenoic acid (5(S)-HEPE)
  • 5(S)-Hydroxy-6,8,11,14-eicosatrienoic acid (5(S)-HETE)
  • 5(S)-Hydroxy-6,8,11,14-docosahexaenoic acid (5(S)-HDHA)

Comparison: 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Compared to other similar compounds, 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid has distinct biological activities and receptor affinities, making it a critical molecule in the study of inflammatory processes and potential therapeutic targets.

Biological Activity

5(S)-HETrE, or 5-hydroxy-eicosatrienoic acid, is a bioactive lipid derived from arachidonic acid metabolism. It belongs to the family of hydroxyeicosanoids and is recognized for its significant biological activities, particularly in inflammatory processes and cellular signaling. This article delves into the biological activities of this compound, supported by relevant data tables, case studies, and research findings.

Biosynthesis and Metabolism

This compound is synthesized through the action of lipoxygenases (LOX) on arachidonic acid. Specifically, it is produced by the 5-lipoxygenase pathway, which converts arachidonic acid into various eicosanoids. The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) plays a crucial role in the metabolism of this compound to 5-oxo-ETE, a compound that has been implicated in various pathophysiological conditions, including asthma and cancer .

Biological Functions

Inflammatory Response
this compound is known to act as a potent mediator of inflammation. It has been shown to stimulate the migration of eosinophils and other immune cells to sites of inflammation. This activity is primarily mediated through its interaction with specific receptors such as the OXE receptor, which is highly expressed on eosinophils . The compound's role in inflammation can be summarized as follows:

  • Chemoattractant for Immune Cells : Promotes the recruitment of eosinophils and basophils.
  • Tumor Cell Proliferation : Enhances the proliferation of certain tumor cells, indicating a potential role in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are key findings from recent research:

StudyFindings
In Vitro Study on Eosinophils Demonstrated that this compound significantly increases eosinophil migration in response to inflammatory stimuli .
Cancer Cell Proliferation Assay Found that this compound promotes proliferation in various cancer cell lines, suggesting its potential role as a tumor promoter .
Oxidative Stress Conditions Under oxidative stress, B lymphocytes showed increased synthesis of this compound, linking oxidative stress with enhanced inflammatory responses .

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Receptor Activation : Primarily interacts with OXE receptors on eosinophils, leading to increased intracellular signaling cascades that promote cell migration and activation.
  • Regulation of Gene Expression : Influences the expression of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response .
  • Interaction with Other Eicosanoids : Can modulate the effects of other lipid mediators, such as leukotrienes and prostaglandins, contributing to a complex network of inflammatory signaling.

Summary of Findings

The biological activity of this compound underscores its importance in both normal physiological processes and pathological conditions. Its role as a mediator in inflammation and cancer progression highlights potential therapeutic targets for diseases characterized by excessive inflammation or tumor growth.

Future Directions

Further research is necessary to fully elucidate the pathways involved in the action of this compound. Investigating its interactions with other eicosanoids and potential therapeutic interventions could provide insights into managing inflammatory diseases and cancer.

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize 5(S)-HETrE, and how can substrate specificity be experimentally validated?

  • Methodological Answer : this compound is generated via 5-lipoxygenase (5-LO) oxidation of mead acid (5,8,11-eicosatrienoic acid) . To validate substrate specificity, use in vitro assays with recombinant 5-LO and competitive substrates (e.g., arachidonic acid, dihomo-γ-linolenic acid). Monitor product formation via LC-MS/MS with chiral chromatography to confirm stereochemistry . Include negative controls (e.g., 5-LO inhibitors like zileuton) and kinetic analyses (Km/Vmax comparisons) .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

  • Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Chiral columns (e.g., Chiralpak® IA/IB) differentiate this compound from R-isomers. Validate with deuterated internal standards (e.g., d8-5-HETE) to correct for matrix effects . For tissue samples, employ lipid extraction protocols (Folch or Bligh-Dyer) with antioxidant cocktails (BHT/EDTA) to prevent auto-oxidation .

Advanced Research Questions

Q. How can in vitro platelet activation models be optimized to study this compound's biological activity, given limited literature reports?

  • Methodological Answer : Adapt platelet-rich plasma (PRP) assays used for 12(S)-HETrE :

  • Pre-incubate PRP with this compound (1–50 μM) and agonists (e.g., collagen, thrombin).
  • Quantify inhibition of αIIbβ3 integrin activation via flow cytometry (PAC-1 antibody) and secretion markers (P-selectin/CD63).
  • Compare effects with 1this compound (a known 5-LO inhibitor) to identify pathway cross-talk .
  • Use p12-LOX knockout platelets to isolate 5-LO-specific signaling .

Q. What experimental strategies resolve contradictions between structural similarities of HETrE isomers (e.g., 5(S)- vs. 12(S)-HETrE) and their divergent biological roles?

  • Methodological Answer :

  • Receptor Profiling : Screen this compound against GPCR libraries (e.g., Gαs-, Gαi-coupled) using cAMP/calcium flux assays. Contrast with 12(S)-HETrE’s anti-thrombotic Gαs-PKA pathway .
  • Metabolic Fate Tracking : Use stable isotope-labeled this compound (¹³C/²H) in cell models to identify downstream metabolites (e.g., β-oxidation products, conjugates) via untargeted metabolomics .
  • Structural Dynamics : Perform molecular docking/MD simulations to compare binding affinities with LOX isoforms or receptors (e.g., EP2, IP2) .

Q. How can researchers design studies to investigate this compound’s role in inflammatory pathways, given its structural relation to pro-/anti-inflammatory eicosanoids?

  • Methodological Answer :

  • Use neutrophil chemotaxis assays (Boyden chamber) with this compound and measure IL-8/CXCL1 secretion via ELISA. Compare with 12(R)-HETrE’s pro-inflammatory effects .
  • In murine models of acute inflammation (e.g., zymosan-induced peritonitis), administer this compound intravenously and quantify leukocyte infiltration via flow cytometry .
  • Pair with COX-2/LOX inhibitors (e.g., celecoxib, MK-886) to dissect pathway dominance .

Q. Methodological Challenges & Solutions

Q. What are the key pitfalls in isolating this compound from biological matrices, and how can they be mitigated?

  • Answer :

  • Challenge : Co-elution with structurally similar oxylipins (e.g., 8(S)-HETrE).
  • Solution : Optimize LC gradients and use high-resolution mass spectrometers (Q-TOF/Orbitrap) for accurate mass discrimination (<5 ppm error) .
  • Challenge : Enzymatic degradation during extraction.
  • Solution : Include broad-spectrum protease/phospholipase inhibitors and work under nitrogen atmosphere to minimize oxidation .

Q. How should researchers address the lack of commercial standards for this compound in quantitative assays?

  • Answer :

  • Synthesize this compound via enzymatic oxidation of mead acid using purified 5-LO, followed by chiral purification .
  • Validate synthetic product via NMR (¹H/¹³C) and compare retention times with structurally analogous standards (e.g., 1this compound) .

Q. Tables for Rapid Reference

HETrE Isomer Biosynthetic Enzyme Reported Activity Key References
This compound5-LO (mead acid substrate)Not yet characterized
12(S)-HETrEPlatelet 12-LOX (DGLA substrate)Anti-thrombotic (Gαs-PKA pathway)
1this compound15-LOX (DGLA substrate)5-LO inhibition (IC50 = 4.6 μM)

Q. Critical Research Gaps

  • Receptor Identification : No known receptors for this compound. Use GPCR β-arrestin recruitment assays (e.g., PRESTO-Tango) for deorphanization .
  • In Vivo Stability : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are needed. Employ radiolabeled tracers in rodent models .

Properties

IUPAC Name

(5S,6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSADDRSUZRRBAN-FDSUASFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335878
Record name 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195061-94-0
Record name 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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